3-(Dimethylamino)-l-alanine

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(dimethylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-7(2)3-4(6)5(8)9/h4H,3,6H2,1-2H3,(H,8,9)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZRWUUMKVVUPT-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30906107 |

Source

|

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-36-5, 10138-99-5 |

Source

|

| Record name | Azaleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-amino-3-(dimethylamino)-, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30906107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 3-(Dimethylamino)-l-alanine

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-l-alanine (DMAA), a non-proteinogenic amino acid of increasing interest to the scientific community. As a derivative of L-alanine, DMAA possesses a unique structural feature—a tertiary amine at the β-position—which imparts distinct chemical properties and renders it a versatile building block in synthetic chemistry and drug development. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, discusses its chemical reactivity, and summarizes safety and handling protocols. By synthesizing information from established chemical principles and analogous compounds, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction

Overview and Structural Context

This compound, systematically named (2S)-2-amino-3-(dimethylamino)propanoic acid, is a diamino acid derivative of the common proteinogenic amino acid L-alanine.[] Its structure is characterized by the canonical L-alanine backbone, with the addition of a dimethylamino group on the beta-carbon (C3). This modification introduces a tertiary amine, fundamentally altering the molecule's polarity, basicity, and reactivity compared to its parent compound.

While not naturally incorporated into proteins, DMAA and its structural relatives are significant. For instance, the related compound β-Methylamino-L-alanine (BMAA) is a known neurotoxin produced by cyanobacteria, which has been investigated for its potential role in neurodegenerative diseases.[2][3][4] The study of DMAA can, therefore, provide valuable insights into the structure-activity relationships of such compounds, potentially serving as a non-toxic or functionally distinct analogue in neurochemical research.

Significance in Research and Development

The primary utility of this compound lies in its role as a specialized synthetic intermediate. The presence of three distinct functional groups—a primary α-amine, a tertiary β-amine, and a carboxylic acid—makes it a valuable building block for creating complex molecules with precisely controlled architectures. It is used in the synthesis of novel peptides, peptidomimetics, and as a functional moiety in larger constructs like dendrimers for drug delivery systems.[5] This guide aims to provide the technical foundation necessary for its effective application in these fields.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for planning experiments, from designing reaction conditions to developing analytical methods.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [] |

| Synonyms | L-β-(N,N-dimethylamino) alanine, (S)-2-Amino-3-(dimethylamino)propionic acid | [] |

| CAS Number | 10138-99-5 | [][6] |

| Molecular Formula | C₅H₁₂N₂O₂ | [] |

| Molecular Weight | 132.16 g/mol | [][6] |

| Appearance | Solid; White crystalline powder | [6][7] |

| Density | 1.129 g/cm³ | [] |

| Canonical SMILES | CN(C)CC(C(=O)O)N | [] |

| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [] |

| Stability | Stable under normal storage conditions. May be sensitive to light and air. | [7][8] |

Stereochemistry: The "L" designation refers to the S-configuration at the α-carbon (C2), consistent with the stereochemistry of naturally occurring L-alanine. This stereocenter is crucial for applications in peptide chemistry and biology, as stereochemistry dictates molecular recognition and biological activity.

Solubility: While specific quantitative data is not widely published, its structure as a zwitterionic amino acid suggests moderate solubility in water and polar protic solvents. Its solubility is significantly enhanced in acidic or basic aqueous solutions. The commercially available dihydrochloride salt form demonstrates good water solubility.[9]

Synthesis and Purification

The synthesis of this compound is not trivial, requiring strategic use of protecting groups to ensure regioselectivity and prevent racemization of the sensitive α-carbon. Below is a proposed synthetic pathway starting from a readily available chiral precursor, Boc-L-serine methyl ester.

Proposed Synthetic Workflow

The rationale for this multi-step synthesis is to first convert the hydroxyl group of serine into a good leaving group, which can then be displaced by dimethylamine in an SN2 reaction.

Caption: Proposed synthesis of this compound from L-serine.

Experimental Protocol: A Hypothetical Methodology

Disclaimer: This protocol is a theoretical guide and must be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Tosylation of Boc-L-Serine Methyl Ester

-

Rationale: The hydroxyl group of serine is a poor leaving group. Tosylation converts it into a tosylate, an excellent leaving group, facilitating the subsequent nucleophilic substitution. The Boc and methyl ester groups protect the α-amine and carboxylic acid, respectively.

-

Dissolve Boc-L-serine methyl ester (1.0 eq) in anhydrous pyridine under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5°C.

-

Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for 12-16 hours.

-

Monitor reaction completion by TLC.

-

Quench the reaction by slowly adding cold water. Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Displacement with Dimethylamine

-

Rationale: An SN2 reaction where dimethylamine acts as the nucleophile, displacing the tosylate group. A polar aprotic solvent like DMF is used to facilitate the reaction.

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF.

-

Add a solution of dimethylamine in THF (2.0 M, 3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50-60°C and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.

Step 3: Saponification and Acidic Deprotection

-

Rationale: A two-step deprotection is required. First, saponification (base-mediated hydrolysis) removes the methyl ester. Second, strong acid removes the Boc protecting group.

-

Dissolve the purified, protected DMAA (1.0 eq) in a THF/water mixture (e.g., 3:1).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours until the ester is hydrolyzed.

-

Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Concentrate the organic layer to obtain the Boc-protected acid.

-

Dissolve the crude Boc-DMAA in 6M HCl and heat to 80°C for 2-4 hours to cleave the Boc group.

-

Cool the solution and concentrate under vacuum to remove excess HCl, yielding the dihydrochloride salt of the final product.

Purification

The final product, typically obtained as a hydrochloride salt, can be purified by recrystallization from an ethanol/ether solvent system. For the free zwitterionic form, ion-exchange chromatography is the method of choice. A strong cation exchange resin (e.g., Dowex 50WX8) can be used, eluting with a gradient of aqueous ammonia to isolate the pure amino acid.

Chemical Reactivity

This compound's reactivity is governed by its three functional groups:

-

α-Amino Group (Primary Amine): This group exhibits typical reactivity for an α-amino acid. It can be acylated, alkylated, and, most importantly, participate in peptide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt/DIC). Its nucleophilicity is influenced by the proximity of the β-dimethylamino group.

-

Carboxylic Acid: Can be converted to esters, amides, or acid chlorides. It serves as the C-terminus in peptide synthesis.

-

β-Amino Group (Tertiary Amine): This group is basic (non-nucleophilic under most conditions) and will be protonated at physiological pH. This positive charge significantly increases the polarity and water solubility of molecules incorporating DMAA. It can act as an intramolecular catalyst in certain reactions and is a key site for salt formation.

Analytical Methodologies

Accurate detection and quantification of DMAA require robust analytical methods, typically involving chromatography coupled with mass spectrometry. The methods developed for the analogous neurotoxin BMAA are highly applicable.[10][11]

Analytical Workflow: UPLC-MS/MS

Caption: A typical analytical workflow for quantifying DMAA in biological samples.

Protocol: Quantification by Derivatization LC-MS/MS

1. Rationale: Direct analysis of small, polar molecules like DMAA on reversed-phase chromatography is challenging. Derivatization with a hydrophobic, fluorescent/ionizable tag like AQC increases retention, improves ionization efficiency for mass spectrometry, and allows for sensitive detection.[12]

2. Sample Extraction:

-

Homogenize the biological sample (e.g., 10 mg tissue) in 200 µL of 0.1 M Trichloroacetic Acid (TCA).

-

Add an isotope-labeled internal standard (e.g., D₆-DMAA) for accurate quantification.

-

Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microfuge tube.

3. Derivatization:

-

Take 10 µL of the supernatant and add 70 µL of borate buffer (0.2 M, pH 8.8).

-

Add 20 µL of freshly prepared AQC reagent (3 mg/mL in acetonitrile).

-

Vortex immediately and incubate at 55°C for 10 minutes.

4. UPLC-MS/MS Analysis:

-

Column: A high-resolution C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from 5% to 60% Mobile Phase B over several minutes to resolve the derivatized DMAA from isomers.

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM). The specific precursor-product ion transitions for AQC-derivatized DMAA must be determined empirically but would be based on the fragmentation of the derivatized molecule (e.g., loss of the aminoquinolyl group).

Safety and Handling

While a specific toxicity profile for this compound is not extensively documented, its structural similarity to other biologically active amines and its classification as a chemical reagent warrant careful handling. The safety data for the related β-Methylamino-L-Alanine (BMAA) hydrochloride indicates it is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[13] Prudent laboratory practices should be followed.

| Precaution Category | Guideline |

| Engineering Controls | Use in a well-ventilated area or a chemical fume hood.[8] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and nitrile gloves.[7][14] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing.[7][8] |

| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[7][8] Some suppliers recommend storage under an inert gas.[8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations. |

References

-

Wikipedia. (n.d.). β-Methylamino-L-alanine. Retrieved from [Link]

-

PubChem. (n.d.). 3-(N-Methylamino)-D-alanine. Retrieved from [Link]

-

PubChem. (n.d.). beta-(N-Methylamino)-L-alanine. Retrieved from [Link]

-

Glover, S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. Retrieved from [Link]

-

Royles, B. J., & Williams, A. C. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Toxicon, 174, 1-13. Retrieved from [Link]

-

Persson, J., et al. (2022). Hydrolytically Stable Cationic Bis-MPA Dendrimers as Efficient Transfectants for Glioblastoma Cells and Primary Astrocytes. Biomacromolecules. Retrieved from [Link]

-

Hughes, D. L. (2014). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved from [Link]

Sources

- 2. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 3. beta-(N-Methylamino)-L-alanine | C4H10N2O2 | CID 105089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. L-Alanine, 3-(dimethylamino)- | CymitQuimica [cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound dihydrochloride [sigmaaldrich.com]

- 10. A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [qmro.qmul.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. musashino.com [musashino.com]

An In-depth Technical Guide to (2S)-2-amino-3-(dimethylamino)propanoic Acid: Structure, Synthesis, and Characterization

This technical guide provides a comprehensive overview of (2S)-2-amino-3-(dimethylamino)propanoic acid, a chiral non-proteinogenic amino acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, proposes a detailed synthetic pathway, outlines methods for its structural elucidation, and discusses its potential biological significance.

Introduction: The Significance of N-Alkylated Amino Acids

(2S)-2-amino-3-(dimethylamino)propanoic acid belongs to the growing class of N-alkylated amino acids, which are of significant interest in medicinal chemistry and drug discovery. The introduction of methyl groups on the nitrogen atom can profoundly alter the physicochemical and biological properties of amino acids and the peptides that contain them. N-methylation, for instance, can enhance metabolic stability by hindering enzymatic degradation, improve membrane permeability, and modulate the conformational properties of peptides, thereby influencing their biological activity.[1]

While the singly N-methylated analogue, (2S)-2-amino-3-(methylamino)propanoic acid (more commonly known as β-N-methylamino-L-alanine or BMAA), has been extensively studied for its neurotoxic effects[2], the properties of its N,N-dimethylated counterpart remain less explored. This guide aims to provide a foundational technical resource for the scientific community to stimulate further investigation into this intriguing molecule.

Chemical Structure and Physicochemical Properties

(2S)-2-amino-3-(dimethylamino)propanoic acid is a derivative of the amino acid L-alanine, characterized by a dimethylamino group attached to the beta-carbon. The "(2S)" designation specifies the stereochemistry at the alpha-carbon, corresponding to the L-configuration of natural amino acids. The presence of two amino groups—a primary amine at the alpha-position and a tertiary amine at the beta-position—along with a carboxylic acid functional group, classifies it as a diamino acid with a polar nature.[3]

The molecule is typically handled as its dihydrochloride salt to improve its stability and solubility in aqueous solutions.[4]

Structural Representation

Caption: Chemical structure of (2S)-2-amino-3-(dimethylamino)propanoic acid.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O₂ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [4] |

| Form | Typically available as a dihydrochloride salt (C₅H₁₄Cl₂N₂O₂) | |

| Purity | ≥97% (commercially available) | |

| Storage | Room temperature, under an inert atmosphere |

Proposed Synthesis Pathway

Workflow for Proposed Synthesis

Sources

- 1. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. (2S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride | C5H14Cl2N2O2 | CID 53487728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN109369442B - Preparation method of beta-N-methylamino-L-alanine - Google Patents [patents.google.com]

Synthesis of 3-(Dimethylamino)-l-alanine: A Technical Guide

Introduction

3-(Dimethylamino)-l-alanine is a non-canonical β-amino acid with potential applications in peptidomimetics and drug discovery. Its unique structure, featuring a dimethylamino group on the β-carbon, can impart interesting properties to peptides, such as altered conformation, increased stability against enzymatic degradation, and modified biological activity. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, designed for researchers and professionals in organic synthesis and drug development. The proposed strategy commences with the readily available chiral building block, L-serine, and employs a sequence of protection, oxidation, and reductive amination steps to achieve the target molecule with high stereochemical fidelity.

Overall Synthetic Strategy

The synthesis is designed as a four-step sequence, ensuring control over the stereochemistry at the α-carbon, which is derived from the starting L-serine. The key transformations involve the protection of the reactive amino and carboxyl groups, selective oxidation of the side-chain hydroxyl group to an aldehyde, and subsequent reductive amination to introduce the dimethylamino moiety, followed by final deprotection.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Protection of L-Serine

The initial step involves the protection of both the α-amino and carboxyl groups of L-serine to prevent their interference in subsequent reactions. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is chosen for the amine due to its stability and mild, base-labile deprotection conditions.[1] The carboxyl group is converted to a methyl ester for its stability under the planned reaction conditions.

Protocol 1: Synthesis of Fmoc-L-Serine Methyl Ester

-

N-Fmoc Protection:

-

Dissolve L-serine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 0.95 equivalents) in dioxane.[2]

-

Stir the mixture at room temperature for 1-2 hours.

-

Wash the reaction mixture with ethyl acetate to remove byproducts.

-

Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-L-Serine.

-

-

C-Terminal Esterification:

-

Suspend the obtained Fmoc-L-Serine in methanol.

-

Cool the suspension to 0°C.

-

Add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate to obtain Fmoc-L-Serine methyl ester.

-

Rationale: The Fmoc group provides robust protection for the amine under the neutral to mildly acidic conditions of the subsequent oxidation and reductive amination steps.[3][4] Esterification of the carboxylic acid prevents its participation as a nucleophile or its deprotonation under basic conditions.

Part 2: Oxidation to Protected L-Serinal

The conversion of the primary alcohol of the serine side chain to an aldehyde is a critical transformation. This step is susceptible to racemization at the α-carbon if the conditions are not carefully controlled.[5] The use of Dess-Martin periodinane (DMP) is a mild and efficient method for this oxidation.

Protocol 2: Synthesis of Fmoc-L-Serinal Methyl Ester

-

Dissolve Fmoc-L-Serine methyl ester (1 equivalent) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the protected L-serinal.

Rationale: DMP is a hypervalent iodine reagent that allows for the selective oxidation of primary alcohols to aldehydes under mild, neutral conditions, thus minimizing the risk of epimerization of the adjacent chiral center.[6]

Part 3: Reductive Amination

This is the key step where the dimethylamino group is introduced. The reaction proceeds via the formation of an intermediate iminium ion from the aldehyde and dimethylamine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this purpose as it is mild and selectively reduces the iminium ion in the presence of the starting aldehyde.[7]

Caption: Mechanism of Reductive Amination.

Protocol 3: Synthesis of Protected this compound

-

Dissolve the protected L-serinal (1 equivalent) and dimethylamine hydrochloride (1.5 equivalents) in tetrahydrofuran (THF).

-

Add sodium acetate (1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at 0°C for 5 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Rationale: The reaction is performed under weakly acidic conditions to facilitate the formation of the iminium ion. Sodium triacetoxyborohydride is a milder reducing agent than sodium borohydride and will not significantly reduce the starting aldehyde, leading to higher yields of the desired amine.[8][9]

Part 4: Deprotection

The final step is the removal of the Fmoc and methyl ester protecting groups to yield the target amino acid. This is achieved in a two-step sequence.

Protocol 4: Synthesis of this compound

-

Fmoc Deprotection:

-

Dissolve the protected this compound derivative in dimethylformamide (DMF).

-

Add a 20% solution of piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure to remove the volatiles.

-

-

Ester Hydrolysis:

-

Dissolve the residue from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2 equivalents).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to pH ~7.

-

The final product can be purified by ion-exchange chromatography or crystallization.

-

Rationale: The Fmoc group is selectively cleaved by a mild base like piperidine.[3] The subsequent saponification of the methyl ester with lithium hydroxide is a standard procedure for ester hydrolysis that is compatible with the free amino groups.

Data Summary and Validation

The progress of the synthesis and the identity of the products should be monitored and confirmed at each stage using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Techniques |

| Fmoc-L-Serine methyl ester | C₁₉H₁₉NO₅ | 341.36 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Fmoc-L-Serinal methyl ester | C₁₉H₁₇NO₅ | 339.34 | ¹H NMR (aldehyde proton ~9.5 ppm), IR (C=O stretch ~1730 cm⁻¹), Mass Spectrometry |

| Protected this compound | C₂₁H₂₄N₂O₄ | 368.43 | ¹H NMR (N-methyl protons singlet), Mass Spectrometry |

| This compound | C₅H₁₂N₂O₂ | 132.16 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, Chiral HPLC (to confirm enantiomeric purity) |

Self-Validating System: Each step of this protocol is designed to be monitored for completion. For instance, the disappearance of the alcohol peak and the appearance of the aldehyde peak in the ¹H NMR spectrum confirms the oxidation. Similarly, the successful reductive amination can be verified by the appearance of the N,N-dimethyl signal. The final product's purity and stereochemical integrity should be rigorously assessed by High-Performance Liquid Chromatography (HPLC) on a chiral column to ensure the L-configuration is retained.

Conclusion

This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound from L-serine. The chosen methodologies, including the use of standard protecting groups and mild, selective reagents for oxidation and reductive amination, are well-established in organic synthesis and are designed to maximize yield and maintain stereochemical purity. This approach provides a solid foundation for researchers to produce this valuable non-canonical amino acid for further studies in medicinal chemistry and peptide science.

References

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Hunt, I. (n.d.). Peptide synthesis. University of Calgary. Retrieved from [Link]

- Coin, I., Dölling, R., & Beyermann, M. (2013). Protecting groups in peptide synthesis. Solid-Phase Peptide Synthesis, 3-28.

- Blaskovich, M. A., & Lajoie, G. A. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021–5030.

- Dondoni, A., & Perrone, D. (2000). Synthesis of (R)- and (S)-N-Boc-serinal and Garner's Aldehyde from d- or l-Serine. Organic Syntheses, 77, 64.

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

- Gu, L., & Li, G. (2002). Oxidation of L-serine and L-threonine by bis(hydrogen periodato)argentate(III) complex anion: a mechanistic study. Inorganica Chimica Acta, 337, 338-344.

-

Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved from [Link]

- Abdel-Magid, A. F., & Maryanoff, C. A. (2012). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 16(7), 1255-1262.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fmoc-L-Serine synthesis - chemicalbook [chemicalbook.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. biosynth.com [biosynth.com]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. sciencemadness.org [sciencemadness.org]

Introduction: Clarifying the Subject and its Significance

An In-depth Technical Guide on the Core Mechanism of Action of β-N-methylamino-L-alanine (BMAA)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist

This guide provides a comprehensive overview of the mechanism of action of the neurotoxin β-N-methylamino-L-alanine (BMAA). While the initial query mentioned 3-(Dimethylamino)-l-alanine, the vast body of scientific research focuses on the closely related and highly significant compound, BMAA. Given the structural similarities and the likely research interest in neurodegenerative pathways, this document will concentrate on the well-documented activities of BMAA.

BMAA is a non-proteinogenic amino acid produced by cyanobacteria, and it has been linked to various neurodegenerative disorders.[1] Its potential role as an environmental trigger for diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease has made its mechanism of action a critical area of study.[1][2][3] This guide will delve into the multifaceted ways BMAA exerts its neurotoxic effects at the molecular and cellular levels.

Excitotoxicity via Glutamate Receptor Agonism

One of the primary and most established mechanisms of BMAA neurotoxicity is its action as an excitotoxin, mimicking the effects of the neurotransmitter glutamate.[4][5] This leads to the overstimulation of neurons and subsequent cell death.

Molecular Interaction:

BMAA's excitotoxic properties are significantly enhanced in the presence of bicarbonate.[6][7] In a physiological environment, BMAA reacts with bicarbonate to form a carbamate adduct. This structural change makes it a potent agonist of several glutamate receptors:[1][6]

-

NMDA Receptors: Activation of N-methyl-D-aspartate receptors leads to a significant influx of Ca2+ ions.

-

AMPA and Kainate Receptors: BMAA also acts on these ionotropic glutamate receptors, contributing to neuronal depolarization and excitotoxicity.[1]

-

Metabotropic Glutamate Receptors (mGluR5): Activation of these G-protein coupled receptors can lead to the depletion of intracellular glutathione, a key antioxidant, thereby inducing oxidative stress.[1]

Downstream Effects:

The over-activation of these receptors triggers a cascade of detrimental events, including:

-

Elevated Intracellular Calcium: This disrupts cellular homeostasis and activates various enzymes that can damage cellular structures.[4]

-

Mitochondrial Dysfunction: Calcium overload in mitochondria impairs energy production and can initiate the intrinsic apoptotic pathway.

-

Neuronal Apoptosis: The culmination of these insults leads to programmed cell death, particularly in vulnerable neuronal populations like motor neurons.[8]

Caption: BMAA-induced excitotoxicity pathway.

Experimental Protocol: In Vitro Excitotoxicity Assay (Calcium Imaging)

-

Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., SH-SY5Y) onto glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

-

Baseline Measurement: Using a fluorescence microscope, record the baseline fluorescence intensity of the cells in a physiological buffer.

-

BMAA Application: Perfuse the cells with a solution containing BMAA and bicarbonate.

-

Data Acquisition: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Positive Control: Apply a known glutamate receptor agonist (e.g., NMDA or glutamate) to confirm cell responsiveness.

-

Data Analysis: Quantify the change in fluorescence intensity to determine the extent of calcium influx induced by BMAA.

Protein Misincorporation and Disruption of Protein Synthesis

A more insidious mechanism of BMAA toxicity is its ability to be mistakenly incorporated into newly synthesized proteins, leading to protein misfolding and aggregation.[1][9]

Molecular Mechanism:

BMAA's structural similarity to proteinogenic amino acids, particularly L-serine and L-alanine, allows it to subvert the cellular machinery of protein synthesis.[1][2]

-

Aminoacyl-tRNA Synthetase (aaRS) Hijacking: BMAA is a substrate for human alanyl-tRNA synthetase (AlaRS).[9] This enzyme mistakenly attaches BMAA to the tRNA designated for alanine (tRNAAla).

-

Evasion of Proofreading: AlaRS possesses an editing function to prevent the misincorporation of incorrect amino acids. However, BMAA can escape this proofreading mechanism, leading to the formation of BMAA-tRNAAla.[9]

-

Inhibition of AlaRS Function: In addition to being a substrate, BMAA can also inhibit both the amino acid activation and editing functions of AlaRS, further disrupting the fidelity of protein synthesis.[9]

Consequences of Misincorporation:

The presence of BMAA within polypeptide chains can have severe consequences:

-

Protein Misfolding and Aggregation: The altered chemical properties of BMAA-containing proteins can lead to improper folding and the formation of aggregates, which are hallmarks of many neurodegenerative diseases.[1]

-

Formation of Pathological Hallmarks: In vivo studies have shown that BMAA exposure can trigger the formation of both beta-amyloid plaques and hyperphosphorylated tau protein, key pathological features of Alzheimer's disease.[1]

Caption: BMAA misincorporation into proteins.

Experimental Protocol: Detection of Protein-Bound BMAA by LC-MS/MS

-

Sample Preparation: Homogenize cells or tissues previously exposed to BMAA.

-

Protein Precipitation: Precipitate proteins using a suitable method (e.g., trichloroacetic acid or acetone).

-

Washing: Thoroughly wash the protein pellet to remove any free, unbound BMAA.

-

Acid Hydrolysis: Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours to break it down into individual amino acids.

-

Derivatization: Derivatize the amino acids in the hydrolysate with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to enable detection.

-

LC-MS/MS Analysis: Analyze the derivatized sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify BMAA.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins due to BMAA misincorporation can lead to stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding and processing.[10]

Molecular Pathway:

BMAA exposure triggers the Unfolded Protein Response (UPR), a set of signaling pathways designed to cope with ER stress:[10]

-

Activation of UPR Sensors: BMAA induces the upregulation of ER chaperones and activates the three main UPR sensor pathways: PERK, IRE1, and ATF6.

-

Pro-Apoptotic Signaling: Prolonged or severe ER stress leads to the activation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[10]

-

MAP Kinase Involvement: BMAA also activates mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK, which are involved in UPR-mediated apoptosis.[10]

-

Mitochondrial Damage and Caspase Activation: CHOP can induce mitochondrial damage and the activation of caspases, leading to apoptosis.[10]

Caption: BMAA-induced ER stress and UPR activation.

Oxidative Stress and Metabolic Disruption

BMAA contributes to neuronal damage by inducing oxidative stress and perturbing cellular metabolism.

Mechanisms of Oxidative Stress:

-

Inhibition of System xc-: BMAA can inhibit the cystine/glutamate antiporter (system xc-).[5] This transporter is crucial for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). Inhibition of this system leads to GSH depletion and increased vulnerability to oxidative damage.[1][5]

-

Increased Reactive Oxygen Species (ROS): The combination of excitotoxicity-induced mitochondrial dysfunction and GSH depletion leads to a significant increase in the production of reactive oxygen species (ROS), which can damage lipids, proteins, and DNA.[8]

Metabolic Perturbations:

Studies have shown that BMAA exposure significantly alters cellular metabolism:[11]

-

Amino Acid Imbalance: BMAA disrupts the intracellular levels of several amino acids, including those involved in the alanine, aspartate, and glutamate metabolism pathways.[11]

-

Serine Depletion: A notable effect of BMAA is the depletion of intracellular L-serine, which may be linked to its misincorporation into proteins.[12][13] This finding is significant as L-serine supplementation has been shown to offer protection against BMAA toxicity in some models.[12]

Summary of BMAA's Mechanistic Actions

| Mechanism of Action | Key Molecular Targets | Cellular Consequences |

| Excitotoxicity | Glutamate Receptors (NMDA, AMPA, Kainate, mGluR5) | Increased intracellular Ca2+, mitochondrial dysfunction, neuronal apoptosis.[1][4][8] |

| Protein Misincorporation | Alanyl-tRNA Synthetase (AlaRS) | Protein misfolding and aggregation, disruption of protein synthesis fidelity.[1][9] |

| ER Stress | UPR Sensors (PERK, IRE1, ATF6), CHOP | Activation of the Unfolded Protein Response, leading to apoptosis.[10] |

| Oxidative Stress | Cystine/Glutamate Antiporter (System xc-) | Glutathione depletion, increased Reactive Oxygen Species (ROS), cellular damage.[5][8] |

| Metabolic Disruption | Amino Acid Metabolism Pathways | Depletion of key amino acids like L-serine, imbalance in cellular metabolism.[11][12] |

Conclusion

The mechanism of action of β-N-methylamino-L-alanine is complex and multifaceted, involving a convergence of excitotoxicity, disruption of protein synthesis, induction of cellular stress pathways, and metabolic perturbations. This pleiotropic activity likely underlies its association with a range of neurodegenerative diseases. A thorough understanding of these interconnected pathways is essential for developing effective therapeutic strategies to mitigate the risks posed by this potent environmental neurotoxin.

References

-

Wikipedia. β-Methylamino-L-alanine. [Link]

-

Delcourt, N., Claudepierre, T., Maignien, T., Arnich, N., & Mattei, C. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 10(1), 6. [Link]

-

Lobner, D., Piana, P. M., Salous, A. K., & Peoples, R. W. (2007). beta-N-methylamino-L-alanine induced in vivo retinal cell death. Neurotoxicology, 28(3), 587-590. [Link]

-

Han, N. C., & Musier-Forsyth, K. (2020). The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation. Journal of Biological Chemistry, 295(5), 1316-1325. [Link]

-

Engskog, M. K. R., Ersson, L., Haglof, J., Arvidsson, T., Pettersson, C., & Brittebo, E. (2017). β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling. Amino Acids, 49(2), 339-351. [Link]

-

Han, N. C., & Musier-Forsyth, K. (2021). The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacylation and Its Impact on Misincorporation. Journal of Biological Chemistry, 296, 100223. [Link]

-

Lee, J. K., & Kim, J. H. (2016). Neurotoxin β‑N‑methylamino‑L‑alanine induces endoplasmic reticulum stress‑mediated neuronal apoptosis. Molecular Medicine Reports, 14(4), 3347-3354. [Link]

-

Violi, J. P., Pu, L., Phillips, C. R., Bishop, D. P., & Rodgers, K. J. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 659. [Link]

-

Zhou, X., Li, Y., & Wang, J. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. PLoS ONE, 5(12), e15378. [Link]

-

Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 46-50. [Link]

-

Violi, J. P., Pu, L., Phillips, C. R., Bishop, D. P., & Rodgers, K. J. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 659. [Link]

-

Zhou, X., Li, Y., & Wang, J. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Toxins, 2(12), 2654-2669. [Link]

-

Chernoff, N., Hill, D. J., & Diggs, D. L. (2017). A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans. Journal of Toxicology and Environmental Health, Part B, 20(5), 215-245. [Link]

-

Engskog, M. K. R., Ersson, L., Haglof, J., Arvidsson, T., Pettersson, C., & Brittebo, E. (2017). β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling. Amino Acids, 49(2), 339-351. [Link]

Sources

- 1. β-Methylamino-L-alanine - Wikipedia [en.wikipedia.org]

- 2. The mechanism of β-N-methylamino-l-alanine inhibition of tRNA aminoacylation and its impact on misincorporation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A critical review of the postulated role of the non-essential amino acid, β-N-methylamino-L-alanine, in neurodegenerative disease in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. beta-N-methylamino-L-alanine induced in vivo retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "The Mechanism of β-N-methylamino-l-alanine Inhibition of tRNA Aminoacy" by Nien-Ching Han, Tammy J. Bullwinkle et al. [digitalcommons.chapman.edu]

- 10. Neurotoxin β‑N‑methylamino‑L‑alanine induces endoplasmic reticulum stress‑mediated neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-N-Methylamino-l-alanine (BMAA) perturbs alanine, aspartate and glutamate metabolism pathways in human neuroblastoma cells as determined by metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

3-(Dimethylamino)-l-alanine literature review

An In-depth Technical Guide to 3-(Dimethylamino)-l-alanine

Abstract

This compound is a non-proteinogenic β-amino acid derivative characterized by a dimethylamino group on its β-carbon. While commercially available as a research chemical, literature detailing its specific biological activities and applications remains notably sparse. This guide provides a comprehensive overview of its chemical characteristics, outlines a plausible synthetic pathway based on established organic chemistry principles, and discusses its potential areas of application by drawing parallels with structurally related compounds. The objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of this molecule, highlighting both the known attributes and the unexplored avenues for future investigation. This document distinguishes this compound from the structurally similar but distinct neurotoxin β-N-methylamino-L-alanine (BMAA) to ensure conceptual clarity.

Introduction and Chemical Identity

This compound, systematically named (2S)-2-amino-3-(dimethylamino)propanoic acid, is a chiral, non-proteinogenic β-amino acid. Unlike α-amino acids, the building blocks of proteins, β-amino acids feature the amino group attached to the second carbon (β-carbon) from the carboxyl group. This structural nuance imparts unique conformational properties, making β-amino acids and their derivatives valuable scaffolds in medicinal chemistry, particularly for the synthesis of peptides and other biomolecules with enhanced stability against enzymatic degradation.[1]

The structure of this compound includes a primary amine at the α-position and a tertiary amine (the dimethylamino group) at the β-position. This dual-amine structure suggests potential utility as a chelating agent, a building block for complex molecular architectures, or a precursor in synthetic pathways. It is most commonly available commercially as a dihydrochloride salt to improve its stability and solubility in aqueous media.[]

It is critical to differentiate this compound from two related compounds:

-

N,N-Dimethyl-L-alanine: An α-amino acid where the methyl groups are on the α-amino nitrogen.

-

β-N-methylamino-L-alanine (BMAA): A neurotoxin with only a single methyl group on the β-amino nitrogen, which has been implicated in neurodegenerative diseases.[3]

This guide focuses exclusively on the dimethylated β-alanine derivative as specified.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and biological assays. The data, consolidated from chemical databases, are presented below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [4] |

| Molecular Formula | C₅H₁₂N₂O₂ | [] |

| Molecular Weight | 132.16 g/mol | [] |

| CAS Number | 10138-99-5 | [] |

| Canonical SMILES | CN(C)CC(C(=O)O)N | [] |

| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [4] |

| Predicted Density | 1.129 g/cm³ | [4] |

| Form (Dihydrochloride) | Solid | |

| Molecular Formula (HCl) | C₅H₁₄Cl₂N₂O₂ | |

| Molecular Weight (HCl) | 205.08 g/mol |

Chemical Synthesis and Characterization

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical pathway can be designed based on the well-established Mannich reaction. The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds, which are direct precursors to β-amino acids.[5][6][7]

Proposed Synthetic Pathway: The Mannich Reaction

The proposed synthesis involves a one-pot, three-component condensation of a suitable malonate derivative, formaldehyde, and dimethylamine, followed by hydrolysis, decarboxylation, and enzymatic resolution to achieve the desired L-enantiomer.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 3-(N-Methylamino)-L-alanine | 15920-93-1 [chemicalbook.com]

- 4. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β 2,3,3‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijitee.org [ijitee.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

Physicochemical properties of 3-(Dimethylamino)-l-alanine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-l-alanine

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a tertiary amine on its side chain. As a synthetic derivative of the natural amino acid L-alanine, it serves as a unique building block in medicinal chemistry and drug development. The incorporation of the dimethylamino group introduces a basic center, significantly altering the molecule's charge, polarity, and interaction potential compared to its parent compound. A thorough understanding of its physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in biological systems, design robust synthetic routes, and develop stable formulations.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for the validation and expansion of these properties. The methodologies described are grounded in principles of scientific integrity, ensuring that each protocol functions as a self-validating system for generating reliable and reproducible data.

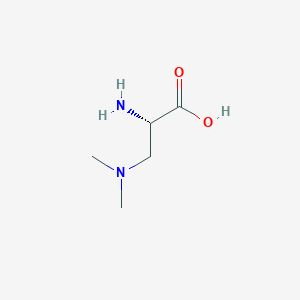

Section 1: Chemical Identity and Core Properties

The fundamental identity of a molecule is the bedrock of all further characterization. The key identifiers and basic properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-Amino-3-(dimethylamino)propanoic acid | [] |

| Synonyms | L-β-(N,N-dimethylamino) alanine | [] |

| CAS Number | 10138-99-5 | [] |

| Molecular Formula | C₅H₁₂N₂O₂ | [] |

| Molecular Weight | 132.16 g/mol | [] |

| Chemical Structure |  | |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [2] |

Section 2: Ionization Behavior (pKa)

The ionization state of this compound is critical to its function, influencing its solubility, lipophilicity, and ability to interact with biological targets. With three ionizable groups—the α-carboxylic acid, the α-amino group, and the side-chain dimethylamino group—its net charge is highly dependent on pH. The acid dissociation constants (pKa) quantify the strength of these groups.

While experimental values are best determined empirically, computational models predict a pKa of approximately 1.86 for the carboxylic acid group of the D-isomer, which is expected to be identical for the L-isomer.[2] The pKa values for the two amino groups are anticipated to be in the range typical for α-amino groups (~9-10) and tertiary alkyl amines (~9-10). Potentiometric titration is the gold-standard method for the experimental determination of these values.

Protocol: pKa Determination by Potentiometric Titration

This protocol is designed to determine the pKa values of the three ionizable groups of this compound. The principle involves monitoring the change in pH of a solution of the analyte as a titrant (a strong acid and a strong base) is added incrementally. The pKa values correspond to the pH at the half-equivalence points.

Causality: We titrate from a low pH to a high pH (and vice-versa) to ensure the full protonation and deprotonation of all functional groups, allowing for the clear identification of all inflection points on the titration curve.[3][4]

Methodology:

-

Preparation:

-

Acidic Titration:

-

Pipette 20 mL of the 0.1 M analyte solution into a 100 mL beaker equipped with a magnetic stirrer.

-

Place the calibrated pH electrode and a temperature probe into the solution.

-

Record the initial pH.

-

Add 0.1 M HCl in 0.2 mL increments, allowing the pH to stabilize and recording the value after each addition.

-

Continue until the pH drops below ~1.5 to ensure the carboxylic acid is fully protonated.[3][4]

-

-

Basic Titration:

-

Using a fresh 20 mL aliquot of the analyte solution, repeat the setup.

-

Titrate with 0.1 M NaOH in 0.2 mL increments, recording the pH after each addition.

-

Continue until the pH rises above ~12.5 to ensure both amino groups are fully deprotonated.[3]

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

-

Calculate the first derivative (ΔpH/ΔV) to precisely locate the equivalence points (where the derivative is maximal).

-

The pKa values are the pH values at the midpoints between the equivalence points (the half-equivalence points). The titration curve will show three distinct buffering regions corresponding to pKa₁, pKa₂, and pKa₃.

-

Diagram: Workflow for pKa Determination

Caption: Experimental workflow for potentiometric pKa determination.

Section 3: Solubility Profile

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a given temperature. It is a critical parameter that affects bioavailability, formulation development, and the design of in vitro assays. Due to its polar, zwitterionic nature, this compound is expected to be highly soluble in aqueous media. However, its solubility in organic solvents is likely to be limited.

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the definitive way to determine thermodynamic equilibrium solubility.[6][7] It involves generating a saturated solution by agitating an excess of the solid compound in the solvent for an extended period, followed by quantification of the dissolved compound in the supernatant.

Causality: Incubating for 24-48 hours ensures that the system reaches true thermodynamic equilibrium between the dissolved and solid states.[6] Using a stability-indicating analytical method like HPLC for quantification ensures that the measurement reflects the parent compound and not its degradants.

Methodology:

-

Preparation:

-

Select solvents of interest (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, acetonitrile).

-

Develop and validate a stability-indicating HPLC-UV method for the quantification of this compound. This involves creating a calibration curve with known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 5 mg in 1 mL of solvent). The excess solid should be clearly visible.[7]

-

Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).[6]

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.[8]

-

-

Sample Processing:

-

After incubation, allow the vials to stand for 1 hour to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the appropriate mobile phase.

-

Analyze the diluted sample by the pre-validated HPLC-UV method.

-

Calculate the concentration of the dissolved compound using the calibration curve. This concentration represents the thermodynamic solubility.

-

Diagram: Workflow for Shake-Flask Solubility Assay

Caption: Shake-flask method for thermodynamic solubility determination.

Section 4: Lipophilicity (LogP/LogD)

Lipophilicity describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

For this compound, LogD is the more relevant parameter due to its multiple ionizable groups. At physiological pH (7.4), the molecule will exist predominantly as a zwitterion, suggesting a low LogD value (i.e., high hydrophilicity). A predicted XLogP3 value for the related structure 3-(dimethylamino)propanoic acid is -2.5, reinforcing the expectation of high water preference.[9]

Protocol: LogD₇.₄ Determination via Shake-Flask Method

-

Preparation:

-

Prepare a pH 7.4 phosphate buffer and saturate it with 1-octanol.

-

Prepare 1-octanol and saturate it with the pH 7.4 buffer. This pre-saturation of phases is critical for accurate results.

-

Prepare a stock solution of this compound in the aqueous buffer.

-

-

Partitioning:

-

In a vial, combine 1 mL of the pre-saturated 1-octanol and 1 mL of the pre-saturated aqueous buffer containing the analyte at a known concentration.

-

Seal the vial and shake vigorously for 1-2 hours to allow for complete partitioning.

-

Centrifuge the vial at low speed to ensure a clean separation of the two phases.

-

-

Quantification:

-

Carefully sample the aqueous phase.

-

Determine the concentration of the analyte in the aqueous phase ([Analyte]aq) using a suitable analytical method (e.g., HPLC-UV).

-

The concentration in the octanol phase ([Analyte]oct) can be determined by difference from the initial aqueous concentration.

-

Calculate LogD₇.₄ using the formula: LogD = log₁₀([Analyte]oct / [Analyte]aq).

-

Section 5: Chemical Stability

Assessing the intrinsic chemical stability of a compound is essential for determining appropriate storage conditions, identifying potential degradation pathways, and developing stability-indicating analytical methods. Forced degradation (or stress testing) studies intentionally expose the compound to harsh conditions to accelerate its decomposition.

Protocol: Forced Degradation Study

This protocol outlines a standard set of stress conditions as recommended by ICH guidelines to probe the stability of this compound.[10] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[10][11]

Causality: Each condition targets a specific degradation pathway. Acid and base promote hydrolysis of amide or ester-like bonds (though less relevant for this specific molecule, it is a standard test). Hydrogen peroxide is a strong oxidizing agent. High temperature provides the energy to overcome activation barriers for various reactions. Light (photolysis) can induce degradation through radical mechanisms.[12][13]

Methodology:

-

Sample Preparation: Prepare solutions of the analyte (~1 mg/mL) in the respective stress media. A control sample (in neutral water, protected from light, at room temperature) should be run in parallel.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl, heat at 60-80 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH, heat at 60-80 °C for 24-48 hours.

-

Oxidation: 3% H₂O₂, room temperature, for 24 hours.

-

Thermal: Solution at 80 °C and solid compound at 80 °C, for 48 hours.

-

Photolytic: Expose solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B).

-

-

Analysis:

-

At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), and dilute.

-

Analyze all samples (stressed and control) by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradants.

-

Evaluate the results for loss of parent compound (mass balance) and the appearance of new peaks (degradation products).

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Section 6: Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the workhorse for purity assessment and quantification. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic modifier like acetonitrile or methanol. The method must be validated to be "stability-indicating," meaning it can separate the intact compound from all potential degradation products.[11]

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry provides definitive confirmation of molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) is used to fragment the molecule, providing structural information and aiding in the identification of metabolites or degradants. For this compound (MW 132.16), the protonated molecular ion [M+H]⁺ would be observed at m/z 133.1.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for unambiguous structure elucidation.

-

¹H NMR: The proton spectrum would be expected to show distinct signals for the α-proton, the β-methylene protons, and the two N-methyl groups. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: The carbon spectrum would show five distinct signals corresponding to the carbonyl carbon, the α-carbon, the β-carbon, and the two N-methyl carbons, confirming the carbon backbone.[15]

-

Conclusion

The physicochemical properties of this compound are dictated by its unique structure, combining the familiar L-alanine backbone with a basic dimethylamino side chain. This guide has outlined its key characteristics—identity, ionization behavior, solubility, lipophilicity, and stability—and provided robust, validated protocols for their experimental determination. The anticipated high aqueous solubility and hydrophilic nature (low LogD) make it a promising candidate for applications where bioavailability from aqueous formulations is desired. By applying the detailed methodologies presented herein, researchers can generate the high-quality data necessary to confidently advance their research and development programs involving this versatile synthetic amino acid.

References

-

pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

-

de Oliveira, A. C. C., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1), 159-168. [Link]

-

Titration of Amino Acids Lab Con. (n.d.). Scribd. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Dissolution Technologies, 19(4), 43-47. [Link]

-

Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. [Link]

-

Experiment 6: POTENTIOMETRIC TITRATION OF AMINO ACIDS. (2022, September 20). Chegg.com. [Link]

-

Potenciometric pH titration of glycine - non-linear regression in the biological chemistry laboratory. (2007). Química Nova, 30(8), 2102-2106. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (2004). Pharmaceutical Technology. [Link]

-

Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology, 40(5). [Link]

-

Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 400. [Link]

-

L-Alanine, TMS derivative. (n.d.). NIST WebBook. [Link]

-

Lipophilicity prediction of peptides and peptide derivatives by consensus machine learning. (2018). Journal of Cheminformatics, 10(1), 50. [Link]

-

3-(Dimethylamino)propanoic acid. (n.d.). PubChem. [Link]

-

L-Alanine. (n.d.). PubChem. [Link]

-

A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). Toxins, 15(11), 639. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Human Metabolome Database. [Link]

-

Mitra, A. K., Ostashevsky, I., & Brewer, C. F. (1983). 13C n.m.r. study of L-alanine peptides. International Journal of Peptide and Protein Research, 22(4), 502-508. [Link]

-

Large-Scale Evaluation of log P Predictors: Local Corrections May Compensate Insufficient Accuracy and Need of Experimentally Testing Every Other Compound. (2025, August 6). Journal of Chemical Information and Modeling. [Link]

-

Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (2019). ACS Medicinal Chemistry Letters, 11(3), 349-355. [Link]

-

Prediction Models for Brain Distribution of Drugs Based on Biomimetic Chromatographic Data. (2022). Pharmaceutics, 14(6), 1238. [Link]

-

BMRB entry bmse000028 - L-Alanine. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

Standard enthalpies of dissolution of L-alanine in the water solutions of glycerol, ethylene glycol, and 1,2-propylene glycol at 298.15 K. (2025, August 5). Russian Journal of Physical Chemistry A. [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data, 63(3), 619-626. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1787-1798. [Link]

-

3-(Dimethylamino)-1-propanol. (n.d.). PubChem. [Link]

-

The enthalpies of solution of DL-α-alanine in water-organic solvent mixtures at 298.15 K. (2025, August 5). Russian Journal of General Chemistry. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2017). Molecules, 22(11), 1888. [Link]

-

LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +... (n.d.). ResearchGate. [Link]

Sources

- 2. 3-(N,N-Dimethylamino)-D-alanine manufacturers and suppliers in india [chemicalbook.com]

- 3. pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI) [vlabs.iitkgp.ac.in]

- 4. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 5. Potenciometric pH titration of glycine [regressioninbiologicalchemistry.weebly.com]

- 6. scielo.br [scielo.br]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. 3-(Dimethylamino)propanoic acid | C5H11NO2 | CID 239828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. mdpi.com [mdpi.com]

- 15. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Dimethylamino)-L-alanine: A Non-Proteinogenic Building Block for Advanced Drug Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the non-proteinogenic amino acid 3-(Dimethylamino)-L-alanine. We will delve into its fundamental chemical properties, explore robust synthetic strategies, detail its application in sophisticated peptide synthesis, and discuss the rationale for its use in modern therapeutic design.

Core Molecular Profile

This compound, a derivative of the natural amino acid L-alanine, is distinguished by a dimethylamino group at the beta-carbon (C3) position. This modification introduces a tertiary amine, significantly altering the molecule's steric and electronic properties compared to its proteinogenic counterpart. This unique structural feature makes it a valuable building block for creating novel peptides and small molecule drugs with enhanced pharmacological profiles.

Physicochemical Properties

A precise understanding of the molecule's fundamental properties is critical for its application in synthesis and analysis. The key identifiers and characteristics are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(dimethylamino)propanoic acid | [1] |

| CAS Number | 10138-99-5 | [1] |

| Molecular Formula | C₅H₁₂N₂O₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| Canonical SMILES | CN(C)CC(C(=O)O)N | [1] |

| InChI Key | KEZRWUUMKVVUPT-BYPYZUCNSA-N | [1] |

It is also commonly supplied and used as a dihydrochloride salt (C₅H₁₄Cl₂N₂O₂), which possesses a molecular weight of 205.08 g/mol and exhibits different solubility profiles.[2] Researchers should verify the form of the material being used, as it impacts molar calculations and reaction conditions.

Strategic Synthesis Methodologies

The synthesis of N-alkylated amino acids requires careful strategy to ensure stereochemical integrity and achieve high yields. While numerous methods exist for N-methylation, the synthesis of a β-tertiary amine as found in this compound can be approached through several established routes.[3] The choice of method often depends on the available starting materials and the desired scale.

Reductive Amination of a Keto-Acid Precursor

Reductive amination is a powerful and widely used method for forming C-N bonds.[4] This strategy involves the reaction of a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

Logical Workflow: Reductive Amination

Caption: Reductive amination workflow for synthesizing this compound.

Causality Behind Experimental Choices:

-

Starting Material: An L-configured precursor such as a protected 3-oxo-alanine derivative is essential to maintain the final product's stereochemistry.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred reducing agents.[4] They are mild enough to not reduce the starting ketone/aldehyde but are highly effective at reducing the intermediate iminium ion. This selectivity is crucial for a successful one-pot reaction.[4][5]

-

pH Control: The reaction is typically run under mildly acidic conditions (pH ~5-6) to facilitate iminium ion formation without deactivating the amine nucleophile.

Eschweiler-Clarke Reductive Methylation

For a related synthesis of N,N-dimethylated amines, the Eschweiler-Clarke reaction offers a classic and effective approach. This method uses formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[6] To adapt this for our target molecule, one would start with 3-amino-L-alanine.

Mechanism Rationale: The reaction proceeds through the formation of an iminium ion from the primary amine and formaldehyde, which is then reduced by hydride transfer from formate, releasing CO₂. The process repeats on the resulting secondary amine to yield the tertiary amine.[6] This method is advantageous as it is a one-pot procedure and avoids the use of metal catalysts or expensive borohydride reagents.

Application in Drug Development and Peptide Synthesis

The incorporation of non-proteinogenic amino acids like this compound is a key strategy in medicinal chemistry to overcome the limitations of natural peptide therapeutics, such as poor metabolic stability and low cell permeability.[3]

Rationale for Incorporation

-

Increased Proteolytic Stability: N-alkylation of the peptide backbone can hinder recognition and cleavage by proteases, thereby increasing the in vivo half-life of a peptide drug.[2][3] The dimethylamino group at the Cβ position can provide steric shielding to the adjacent peptide bond.

-

Modulation of Conformation: The bulky dimethylamino group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a specific receptor.

-

Enhanced Permeability and Solubility: The tertiary amine group has a pKa that can render it protonated at physiological pH. This positive charge can be exploited to improve solubility or to facilitate interactions with negatively charged cell membranes, potentially aiding cell penetration. The dimethylamine pharmacophore is a common feature in many FDA-approved drugs, particularly those targeting the central nervous system, highlighting its role in modulating physicochemical properties for improved bioavailability.[7]

Experimental Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)